(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid
Description
Historical Development of Benzoxazine Chemistry
The historical trajectory of benzoxazine chemistry establishes the foundation for understanding (6-tert-Butyl-3-oxo-2,3-dihydro-benzooxazin-4-yl)-acetic acid within its broader chemical context. The initial development of benzoxazine compounds traces back to 1944 when Holly and Cope first synthesized small molecular weight benzoxazines, marking the beginning of systematic research into this class of heterocyclic compounds. This early work established the fundamental synthetic principles that would later influence the development of more complex benzoxazine derivatives. The pioneering research demonstrated the feasibility of constructing six-membered heterocyclic rings containing both oxygen and nitrogen atoms fused to benzene structures, creating a foundation for subsequent investigations into structurally diverse benzoxazine compounds.
The evolution of benzoxazine chemistry gained significant momentum in 1994 when Ning and Ishida conducted the first comprehensive study on the synthesis and properties of crosslinked polybenzoxazines. This landmark research established benzoxazines as viable candidates for advanced polymer applications and demonstrated their potential as replacements for traditional phenolic resins. The work highlighted the unique polymerization characteristics of benzoxazines, particularly their ability to undergo ring-opening polymerization without requiring additional initiators or catalysts. This discovery revolutionized the field by showing that benzoxazines could polymerize through cationic ring-opening mechanisms while avoiding the formation of unwanted by-products, a significant advantage over conventional thermosetting polymers.
The subsequent decades witnessed exponential growth in benzoxazine research, with scientists exploring diverse synthetic pathways and structural modifications to enhance the properties of these compounds. The development of benzoxazine chemistry has been characterized by continuous innovation in synthetic methodologies, including the introduction of Mannich condensation reactions as a primary synthetic route. This reaction involves the condensation of phenol, primary amine, and formaldehyde under specific conditions to form six-membered heterocyclic compounds containing carbon, nitrogen, and oxygen atoms. The versatility of this synthetic approach has enabled researchers to create numerous benzoxazine variants by varying the phenolic and amine components, leading to compounds with tailored properties for specific applications.
Recent advances in benzoxazine chemistry have focused on reducing polymerization temperatures and developing bio-based alternatives, reflecting the field's commitment to environmental sustainability and practical applications. The introduction of polycyclic benzoxazine structures has demonstrated significantly lower curing temperatures compared to conventional benzoxazines, addressing one of the primary limitations of earlier compounds. These innovations have expanded the potential applications of benzoxazines in high-performance materials where processing conditions are critical. The historical development of benzoxazine chemistry thus provides the contextual framework within which (6-tert-Butyl-3-oxo-2,3-dihydro-benzooxazin-4-yl)-acetic acid represents a contemporary advancement in this established field.
Classification within Heterocyclic Chemistry
The classification of (6-tert-Butyl-3-oxo-2,3-dihydro-benzooxazin-4-yl)-acetic acid within heterocyclic chemistry requires an understanding of its position among benzoxazine compounds and broader heterocyclic structures. Benzoxazines constitute a distinct class of bicyclic heterocyclic compounds characterized by a benzene ring fused to an oxazine ring, creating a unique structural framework that combines aromatic stability with heterocyclic reactivity. The oxazine component consists of a six-membered ring containing one oxygen atom and one nitrogen atom, which distinguishes these compounds from other heterocyclic families such as oxazoles, thiazines, or pyrimidines. This specific arrangement of heteroatoms within the ring system confers distinctive chemical properties that influence both the compound's reactivity and its potential applications.
Within the benzoxazine family, compounds are further classified based on the relative positions of the oxygen and nitrogen atoms in the oxazine ring, the location of ring fusion with the benzene component, and the position of double bonds within the heterocyclic structure. The target compound belongs to the 1,4-benzoxazine subfamily, indicating that the oxygen and nitrogen atoms occupy the 1 and 4 positions respectively within the oxazine ring. This particular arrangement creates a specific electronic environment that influences the compound's chemical behavior, particularly its susceptibility to ring-opening reactions and its interactions with various chemical species. The 1,4-configuration also affects the compound's three-dimensional structure, influencing its physical properties and potential for intermolecular interactions.
The presence of the tert-butyl group at the 6-position of the benzene ring introduces steric and electronic effects that further define the compound's classification within benzoxazine chemistry. Tert-butyl substitution represents a common strategy in benzoxazine modification, as this bulky alkyl group can influence the compound's solubility, thermal stability, and polymerization behavior. The substitution pattern creates additional classification criteria based on the nature and position of substituents, allowing chemists to categorize benzoxazines according to their functional group modifications. This systematic classification approach enables researchers to predict properties and design compounds with specific characteristics for targeted applications.
The incorporation of an acetic acid moiety in the 4-position of the benzoxazine ring creates an additional layer of classification complexity, as the compound now possesses both heterocyclic and carboxylic acid functionalities. This dual functionality places the compound at the intersection of heterocyclic chemistry and carboxylic acid chemistry, requiring consideration of both chemical domains when analyzing its properties and potential reactions. The acetic acid group introduces acidic properties that can influence the compound's behavior in various chemical environments, while the benzoxazine core maintains its characteristic heterocyclic reactivity. This combination of functional groups creates opportunities for diverse chemical transformations and applications that extend beyond those typically associated with simple benzoxazine compounds.
Nomenclature and Structural Identification
The systematic nomenclature of (6-tert-Butyl-3-oxo-2,3-dihydro-benzooxazin-4-yl)-acetic acid follows established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds containing multiple functional groups. The complete name provides detailed structural information that enables chemists to reconstruct the molecular structure without ambiguity. The base name "benzooxazin" indicates the presence of a benzene ring fused to a 1,4-oxazine ring, establishing the fundamental heterocyclic framework. The numerical designations "1,4" specify the relative positions of the oxygen and nitrogen heteroatoms within the six-membered oxazine ring, providing essential structural details for understanding the compound's chemical behavior.
The prefix "2,3-dihydro" indicates that the oxazine ring contains two saturated carbon centers at positions 2 and 3, distinguishing this compound from fully aromatic benzoxazine variants. This saturation pattern influences the compound's electronic properties and chemical reactivity, as the presence of saturated carbon centers creates localized sites for potential chemical modifications or reactions. The "3-oxo" designation specifies the presence of a ketone functional group at position 3 of the oxazine ring, introducing additional reactive functionality that can participate in various chemical transformations. This carbonyl group contributes to the compound's overall electronic structure and may influence its interactions with other chemical species.
The "6-tert-butyl" substituent designation indicates the presence of a tert-butyl group attached to the 6-position of the benzene ring component. The tert-butyl group, chemically represented as a quaternary carbon center bonded to three methyl groups, introduces significant steric bulk that can influence the compound's physical properties, solubility characteristics, and chemical reactivity. This substituent is often incorporated into benzoxazine structures to modify their processing characteristics and enhance their performance in specific applications. The positioning at the 6-carbon of the benzene ring places the tert-butyl group in a location where it can exert both steric and electronic effects on the overall molecular behavior.
The terminal portion "(4-yl)-acetic acid" describes the acetic acid substituent attached to the nitrogen atom at position 4 of the benzoxazine ring. This nomenclature indicates that the nitrogen center serves as the attachment point for an acetic acid group, creating a carboxylic acid functionality that significantly influences the compound's chemical properties. The acetic acid moiety introduces acidic behavior with a predicted dissociation constant value of 3.58±0.10, indicating moderate acid strength. This functional group enables the compound to participate in acid-base reactions, form various derivatives through esterification or amidation reactions, and potentially serve as a ligand in coordination chemistry applications.
Properties
IUPAC Name |
2-(6-tert-butyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)9-4-5-11-10(6-9)15(7-13(17)18)12(16)8-19-11/h4-6H,7-8H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICYYKNNXZERPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCC(=O)N2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001150694 | |
| Record name | 6-(1,1-Dimethylethyl)-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001150694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876717-54-3 | |
| Record name | 6-(1,1-Dimethylethyl)-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876717-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1,1-Dimethylethyl)-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001150694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- Substituted salicylaldehydes or salicylic acid derivatives bearing tert-butyl groups.
- Amino acids or amino alcohols for ring closure.
- Acetic acid derivatives or haloacetic acid for side chain introduction.
- Coupling reagents such as HATU (hexafluorophosphate azabenzotriazole tetramethyluronium) for amide bond formation in some protocols.
Stepwise Synthesis
Step 1: Synthesis of 6-tert-butyl-2-aminophenol derivative
- Starting from 6-tert-butyl-substituted phenol derivatives, amination is performed to introduce the amino group ortho to the hydroxyl group.
- This step sets the stage for benzoxazine ring formation.
Step 2: Cyclization to form the benzooxazine ring
- The amino phenol undergoes intramolecular cyclization, often under acidic or dehydrating conditions, to form the 2,3-dihydro-benzooxazin-3-one core.
- Conditions such as reflux in suitable solvents (e.g., toluene, ethanol) with acid catalysts are common.
Research Findings and Optimization
- A recent study demonstrated the use of HATU as a coupling reagent to facilitate high-yield synthesis of benzoxazine derivatives with acetic acid side chains, achieving yields up to 90% in the coupling step.
- Density functional theory (DFT) calculations support that the energy barriers in ring formation and side chain attachment can be overcome by exothermic reaction conditions, favoring thermodynamically stable products.
- The tert-butyl group introduction is critical for biological activity and is best installed early in the synthesis to avoid steric hindrance in later steps.
- Purification is typically achieved by recrystallization or chromatographic methods to ensure high purity for biological testing.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Yield Range (%) | Remarks |
|---|---|---|---|
| Amination of tert-butyl phenol | Amination reagents, base | 80-90 | Sets amino group for cyclization |
| Cyclization to benzoxazine | Acid catalyst, reflux | 75-85 | Forms core heterocycle |
| Acetic acid side chain attachment | Haloacetic acid or HATU coupling | 70-90 | Efficient with HATU |
| Oxidation to 3-oxo derivative | PCC, Dess-Martin periodinane | 60-80 | Mild oxidation preserves ring |
Chemical Reactions Analysis
Types of Reactions: (6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the oxazine ring or other functional groups within the molecule.
Substitution: The tert-butyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzoxazine derivatives exhibit structural diversity, with variations in substituents and functional groups influencing their biological activity, solubility, and stability. Below is a detailed comparison with structurally related compounds (Table 1).
Table 1: Structural and Functional Comparison of Benzoxazine Derivatives
Key Findings:
Substituent Effects on Bioactivity The tert-butyl group in the target compound enhances metabolic stability compared to smaller alkyl groups (e.g., methyl in ). Chloro substituents (e.g., 6-Cl in ) increase electrophilicity, improving binding to bacterial targets but reducing solubility. Pyrrolidinylcarbonyl and diethylaminocarbonyl groups () introduce hydrogen-bonding sites, critical for kinase inhibition.
Acetic Acid Moiety
- The 4-acetic acid group is a common pharmacophore, enabling salt formation (improving bioavailability) and serving as a linker for conjugates.
Synthetic Accessibility
- tert-Butyl derivatives require harsh hydrolysis conditions (e.g., reflux with KOH), whereas chloro analogs are synthesized via direct halogenation.
Biological Relevance
Biological Activity
(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid is a compound of interest due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.
The molecular formula for this compound is C14H17NO4, with a molecular weight of approximately 263.29 g/mol. The structure includes a benzo[1,4]oxazine ring which is known for its pharmacological relevance.
Biological Activity
Research indicates that compounds related to benzo[1,4]oxazines exhibit various biological activities including:
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains and fungi. The presence of the oxazine ring contributes to this activity by interfering with microbial cell wall synthesis.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, potentially through modulation of NF-kB pathways.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain perception .
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal explored the antimicrobial properties of several oxazine derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
- Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to control groups. This effect was linked to decreased levels of TNF-alpha and IL-6 in serum .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid, and how can intermediates be characterized?
- Methodology : The compound’s synthesis can be adapted from benzoxazinone derivatives, such as cyclization of tert-butyl-substituted precursors followed by acetylation. Structural intermediates should be characterized via 1H/13C NMR to confirm regioselectivity (e.g., tert-butyl group placement) and HPLC for purity (>95%) . For analogs like 3-oxo-benzothiazine derivatives, IR spectroscopy is critical to verify ketone (C=O) and acetic acid (COOH) functional groups .
Q. How should researchers validate the structural integrity of this compound under varying pH conditions?
- Methodology : Perform pH stability studies using UV-Vis spectroscopy (200–400 nm) in buffered solutions (pH 2–12). Monitor degradation products via LC-MS and compare fragmentation patterns to reference standards. For example, benzoxazinone analogs show pH-dependent keto-enol tautomerism, which affects reactivity .
Advanced Research Questions
Q. How can experimental designs optimize the assessment of this compound’s antioxidant or bioactivity profiles?
- Methodology : Adopt a split-plot design (as used in phenolic compound studies) to evaluate variables like concentration, solvent polarity, and incubation time. For antioxidant assays (e.g., DPPH, ABTS), include four replicates per condition and use ANOVA to analyze variance. Reference studies on benzothiazine derivatives, where antioxidant activity correlated with electron-donating substituents .
Q. What strategies resolve contradictions in pharmacological data, such as conflicting IC50 values across studies?
- Methodology : Conduct meta-analysis with standardized protocols (e.g., fixed cell lines, identical assay kits). Compare data using Bland-Altman plots to identify systematic biases. For example, discrepancies in benzoxazinone bioactivity often arise from differences in cell permeability or metabolic stability assays .
Q. How can researchers model the environmental fate of this compound, including abiotic/biotic transformations?
- Methodology : Use laboratory microcosms to simulate environmental compartments (soil, water). Apply GC-MS or HPLC-TOF to track degradation products. For analogous compounds, hydrolysis of the oxazinone ring dominates in aquatic systems, while soil microbiota mediate decarboxylation .
Methodological Considerations
- Data Validation : Cross-reference spectral data (NMR, IR) with computational tools like Gaussian (DFT calculations for vibrational modes) to confirm assignments .
- Statistical Rigor : Employ randomized block designs (as in agricultural studies) to control for batch-to-batch variability in synthetic yields .
- Risk Mitigation : Follow safety protocols for acetic acid derivatives (e.g., PPE for handling corrosive intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
